N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a dichlorophenyl group and a methylphenylsulfonyl group attached to an acetamide backbone, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of 3,5-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group is known to play a crucial role in its activity, potentially forming strong interactions with target proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
N-(3,5-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to its specific combination of dichlorophenyl and methylphenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity.
Properties
Molecular Formula |
C15H13Cl2NO3S |
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Molecular Weight |
358.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-10-2-4-14(5-3-10)22(20,21)9-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
KBSMNYYCVBUXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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